6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring, a benzyl group, and a pyridazinone core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups .
Scientific Research Applications
6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(4-benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde: Shares the piperidine and benzyl groups but differs in the core structure.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Similar in having a piperidine ring but with different substituents and core structures.
Uniqueness
6-[(4-benzylpiperidin-1-yl)carbonyl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H27N3O4S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-(4-benzylpiperidine-1-carbonyl)-2-(1,1-dioxothiolan-3-yl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C21H27N3O4S/c25-20-7-6-19(22-24(20)18-10-13-29(27,28)15-18)21(26)23-11-8-17(9-12-23)14-16-4-2-1-3-5-16/h1-5,17-18H,6-15H2 |
InChI Key |
HJVBTEAGKLVDGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(C(=O)CC3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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